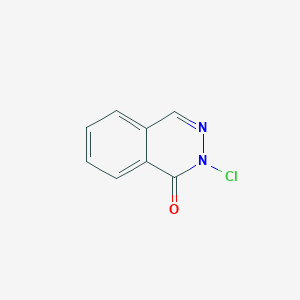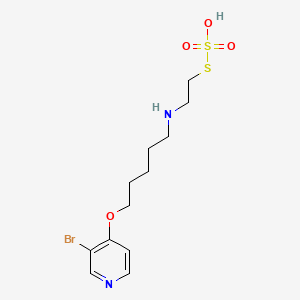![molecular formula C29H26N2S2 B14656232 2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane CAS No. 50650-57-2](/img/structure/B14656232.png)
2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro linkage between two heterocyclic rings, incorporating sulfur and nitrogen atoms, and is adorned with phenyl groups at specific positions. Its distinctive structure lends itself to various applications in scientific research, particularly in the fields of medicinal chemistry and material science.
準備方法
The synthesis of 2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of 2-iminothiazolidin-4-one with thioglycolic acid, thiolactic acid, or thiomalic acid . These reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the formation of the desired spirocyclic structure. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve higher yields and purity.
化学反応の分析
2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential anticonvulsant properties.
Material Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s ability to interact with biological molecules, such as proteins and enzymes, makes it useful in studying biochemical pathways and mechanisms.
作用機序
The mechanism by which 2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane exerts its effects is primarily through modulation of specific molecular targets. For instance, its anticonvulsant activity is believed to involve the modulation of the benzodiazepine allosteric site in GABA-A receptors, leading to central nervous system depressant activity . This interaction helps in stabilizing neuronal activity and preventing seizures.
類似化合物との比較
2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane can be compared with other spirocyclic compounds, such as:
1,6-Dithia-4,9-diazaspiro[4.4]nonane: Similar in structure but lacks the phenyl groups, which may affect its chemical reactivity and biological activity.
4,7,13,16-Tetraphenyl-1,10-dithia-4,7,13,16-tetraphosphacyclo-octadecane: Another spirocyclic compound with different heteroatoms and ring sizes, leading to distinct properties and applications.
The uniqueness of this compound lies in its specific arrangement of sulfur, nitrogen, and phenyl groups, which confer unique chemical and biological properties.
特性
CAS番号 |
50650-57-2 |
|---|---|
分子式 |
C29H26N2S2 |
分子量 |
466.7 g/mol |
IUPAC名 |
2,4,7,9-tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C29H26N2S2/c1-5-13-21(14-6-1)25-29(32-27(30-25)23-17-9-3-10-18-23)26(22-15-7-2-8-16-22)31-28(33-29)24-19-11-4-12-20-24/h1-20,25-28,30-31H |
InChIキー |
VFKVXDDEWKGSQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C3(C(NC(S3)C4=CC=CC=C4)C5=CC=CC=C5)SC(N2)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



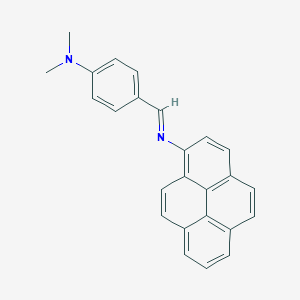
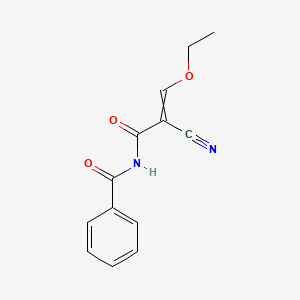

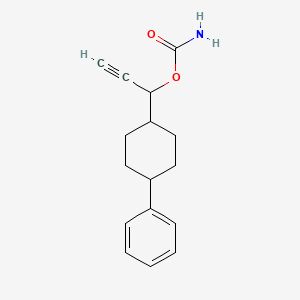
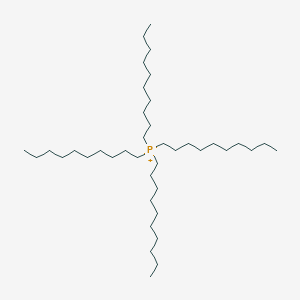
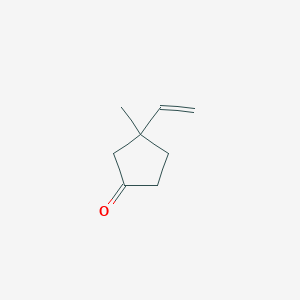
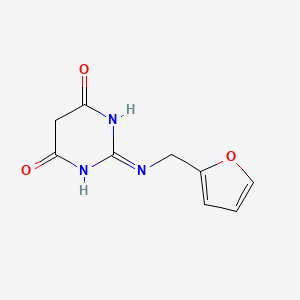
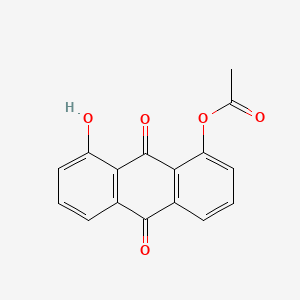
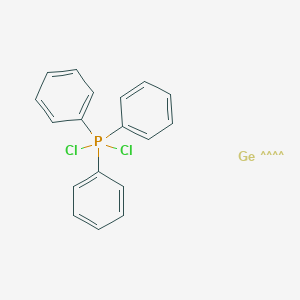
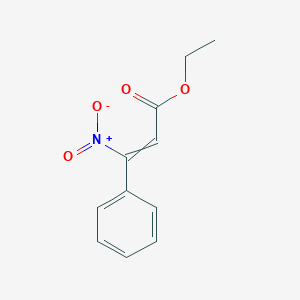
![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanenitrile](/img/structure/B14656221.png)
